Dimethyl 2,5-diphenylhexa-2,4-dienedioate
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Overview
Description
Dimethyl 2,5-diphenylhexa-2,4-dienedioate is an organic compound with the molecular formula C18H16O4. It is characterized by its two phenyl groups attached to a hexa-2,4-dienedioate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-diphenylhexa-2,4-dienedioate typically involves the esterification of 2,5-diphenylhexa-2,4-dienedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-diphenylhexa-2,4-dienedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2,5-diphenylhexa-2,4-dienedioic acid.
Reduction: Formation of dimethyl 2,5-diphenylhexa-2,4-dienediol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
Dimethyl 2,5-diphenylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,5-diphenylhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-diphenylhexa-2,4-dienedioic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Dimethyl 2,5-diphenylhexa-2,4-dienediol: Similar structure but with alcohol groups instead of ester groups.
Uniqueness
Dimethyl 2,5-diphenylhexa-2,4-dienedioate is unique due to its ester functional groups, which provide distinct reactivity and solubility properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
62498-10-6 |
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Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
dimethyl 2,5-diphenylhexa-2,4-dienedioate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)17(15-9-5-3-6-10-15)13-14-18(20(22)24-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
DWEPUPWBLAWWPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=CC=C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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